![molecular formula C20H20N6O4 B2659029 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797726-56-7](/img/structure/B2659029.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

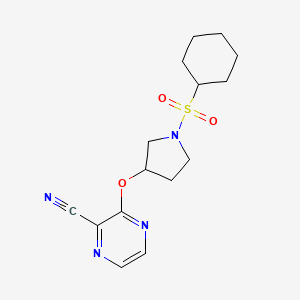

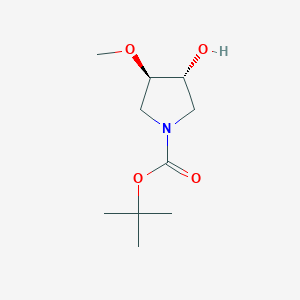

The compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also has a cyanopyrazin-2-yl group and a piperidin-4-yl group, both of which are common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxol-5-yl group and the piperidin-4-yl group could potentially form a non-planar structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The cyanopyrazin-2-yl group, for example, could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely that this compound would obey Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness .Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

One study delved into the role of Orexin receptors (OX1R and OX2R) in compulsive behavior, specifically binge eating in female rats. The research evaluated the effects of selective antagonists on binge eating induced by stress and food restriction cycles. The findings suggested that antagonism at the OX1R could represent a novel pharmacological treatment for compulsive eating disorders, highlighting a potential application for compounds targeting these receptors in managing such conditions (Piccoli et al., 2012).

Antihistamine and Mast Cell Stabilizing Properties

Another research direction involves the exploration of compounds for their H1-antihistamine activity and the ability to stabilize mast cells. A study focused on derivatives of [1]benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one showed potent H1-antihistamine activity and suggested potential applications in treating allergies and anaphylaxis by inhibiting histamine release and stabilizing mast cells (Buckle et al., 1986).

Anticancer Activity

Further, a study on pyridine-3-carbonitrile derivatives highlighted the synthesis of compounds with potential anticancer activity against breast cancer cell lines. This research presented a foundation for developing new therapeutic agents against breast cancer, showcasing the anticancer evaluation of synthesized compounds through cytotoxicity assays and molecular docking experiments (Mansour et al., 2021).

Neuropeptide Y1 Receptor Antagonism for Antiobesity Drugs

Additionally, research into the development of antiobesity drugs has focused on benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Such compounds could potentially offer a new therapeutic approach for obesity, indicating the importance of selective receptor antagonism in drug development (Zarrinmayeh et al., 1998).

Antihistaminic Agents

Investigations into benzimidazoles for their H1-antihistaminic activity have also been significant. These studies reveal the structural importance for potent antihistaminic activity and highlight potential applications in developing new antihistaminic agents (Iemura et al., 1986).

Future Directions

Properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4/c21-10-15-18(23-6-5-22-15)26-7-3-13(4-8-26)11-24-19(27)20(28)25-14-1-2-16-17(9-14)30-12-29-16/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTRIYUMXKDODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2658952.png)

![5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B2658955.png)

![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658961.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2658964.png)

![2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2658966.png)

![Lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2658969.png)